molecular formula C8H4BrF3O4S B2516697 3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid CAS No. 2149590-33-8

3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid

Cat. No. B2516697
CAS RN: 2149590-33-8
M. Wt: 333.08
InChI Key: UEFIUJGLBNIZJO-UHFFFAOYSA-N
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Description

The compound "3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid" is a brominated benzoic acid derivative with a trifluoromethylsulfonyl group. This structure suggests potential reactivity typical of halogenated aromatics and benzoic acids, such as participation in electrophilic aromatic substitution and carboxylation reactions. The presence of the trifluoromethylsulfonyl group could also confer unique electronic and steric properties, influencing its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods, including direct halogenation or via the use of halogenating agents. For example, the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, was accomplished by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . This suggests that a similar approach could be used for the synthesis of "this compound," possibly by introducing the trifluoromethylsulfonyl group post-bromination.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, with the potential for various isomers. For instance, the structure of Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate was determined to have a trigonal bipyramidal coordination to benzenesulfonate substituents . While this structure is not directly related to "this compound," it provides insight into the potential complexity of brominated aromatics with additional substituents.

Chemical Reactions Analysis

Brominated aromatics are known to undergo various chemical reactions, including nucleophilic substitution and oxidation. For example, the oxidation of benzoin by polymer-supported N-bromo-sulphonamide has been studied, showing first-order kinetics with respect to the bromosulphonamide and hydrogen ion concentration . This indicates that "this compound" could also participate in similar oxidation reactions, given the presence of the bromo group.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely be influenced by the electron-withdrawing trifluoromethylsulfonyl group and the electron-donating bromo group. These substituents can affect the compound's solubility, boiling point, and reactivity. For instance, the presence of the trifluoromethyl group in 1-Bromo-3,5-bis(trifluoromethyl)benzene makes it a versatile starting material for organometallic synthesis , suggesting that "this compound" could also be useful in such applications.

Scientific Research Applications

Synthesis and Material Chemistry

3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid and related compounds are extensively used in the synthesis of various organic compounds. For instance, they serve as intermediates in the preparation of various thieno[2,3-b][1] benzothiophen and thieno[3,2-b][1]benzothiophen derivatives. These derivatives have been produced through condensation and cyclisation reactions involving thiols and chlorinated compounds (Chapman, Hughes & Scrowston, 1970). Additionally, trifluoromethylated benzoic acids, akin to the structure of this compound, have been utilized in regioselective metalation and carboxylation processes to yield various structurally related compounds (Dmowski & Piasecka-Maciejewska, 1998).

Catalysis and Chemical Reactions

The compound plays a role in catalyzed synthesis procedures. For instance, an indirect strategy involving 3-Bromo-1,1,1-trifluoroacetone, a compound structurally related to this compound, has been employed in the trifluoromethylation process to construct 3-trifluoromethyl isocoumarin skeletons, an important structure in bioactive molecules (Zhou et al., 2020). Moreover, compounds like 3,5-Bis(Trifluoromethyl)Benzoyl Chloride, derived from similar structural moieties, have been synthesized and investigated for their economic value in drug intermediation (Xiao-rui, 2006).

Organic and Medicinal Chemistry

In organic and medicinal chemistry, the structural elements of this compound are integral in the synthesis of a variety of bioactive compounds. For instance, brominated benzoic acids have been employed in regioselective bromination processes yielding other complex organic compounds with potential pharmaceutical applications (Porwisiak & Schlosser, 1996).

Safety and Hazards

3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-5-(trifluoromethylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O4S/c9-5-1-4(7(13)14)2-6(3-5)17(15,16)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFIUJGLBNIZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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